molecular formula C16H14N2O B13690571 N-benzyl-1H-indole-4-carboxamide

N-benzyl-1H-indole-4-carboxamide

Cat. No.: B13690571
M. Wt: 250.29 g/mol
InChI Key: UHWDMRGXAKOUEZ-UHFFFAOYSA-N
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Description

N-benzyl-1H-indole-4-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1H-indole-4-carboxamide typically involves the reaction of 1H-indole-4-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1H-indole-3-carboxamide
  • N-benzyl-1H-indole-2-carboxamide
  • N-benzyl-1H-indole-5-carboxamide

Uniqueness

N-benzyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the position of the carboxamide group at the 4-position of the indole ring may result in distinct interactions with molecular targets and different pharmacological profiles .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-benzyl-1H-indole-4-carboxamide

InChI

InChI=1S/C16H14N2O/c19-16(18-11-12-5-2-1-3-6-12)14-7-4-8-15-13(14)9-10-17-15/h1-10,17H,11H2,(H,18,19)

InChI Key

UHWDMRGXAKOUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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